3-(Furan-2-yl)but-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

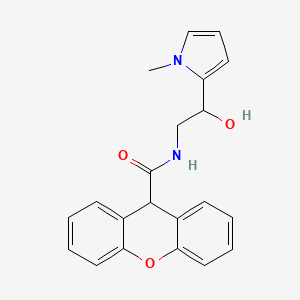

“3-(Furan-2-yl)but-2-enoic acid” is a chemical compound that contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a but-2-enoic acid group .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids in the presence of acetic or propionic anhydride has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This process involves heating to 140°C with stirring for 20–60 minutes .Molecular Structure Analysis

The molecular structure of “3-(Furan-2-yl)but-2-enoic acid” includes a furan ring and a but-2-enoic acid group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen . The but-2-enoic acid group consists of a four-carbon chain with a double bond between the second and third carbons and a carboxylic acid group at the end .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the intramolecular cyclization of substituted 4-oxo-4-(het)aryl-2-(thiophen-2-ylamino)but-2-enoic acids has been shown to afford a series of novel substituted 3-(thien-2-yl)iminofuran-2(3H)-ones . This reaction proceeds with slow heating to 140°C in acetic or propionic anhydride with stirring for 20–60 minutes .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Furan derivatives, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have significant antibacterial activity . They have been used in the realm of medicinal chemistry to create numerous innovative antibacterial agents . These compounds have shown effectiveness against both gram-positive and gram-negative bacteria .

Antifungal Activity

The compound has also demonstrated good antimicrobial activity against yeast-like fungi Candida albicans . This makes it a potential candidate for the development of new antifungal drugs .

Anti-Ulcer Properties

Furan-containing compounds, including 3-(Furan-2-yl)but-2-enoic acid, have been found to have anti-ulcer properties . This suggests potential applications in the treatment of gastric ulcers .

Diuretic Properties

Furan derivatives have been found to have diuretic properties . This suggests potential applications in the treatment of conditions that benefit from increased urine production .

Anticancer Properties

Furan-containing compounds have been found to have anticancer properties . This suggests potential applications in the treatment of various types of cancer .

Anti-Inflammatory and Analgesic Properties

Furan derivatives have been found to have anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-Anxiolytic Properties

Furan-containing compounds have been found to have antidepressant and anti-anxiolytic properties . This suggests potential applications in the treatment of mental health conditions such as depression and anxiety .

Anti-Parkinsonian Properties

Furan derivatives have been found to have anti-parkinsonian properties . This suggests potential applications in the treatment of Parkinson’s disease .

Zukünftige Richtungen

The future directions for the study of “3-(Furan-2-yl)but-2-enoic acid” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of new compounds with useful properties, including as pharmaceuticals, is one of the priority tasks of organic chemistry . Additionally, the hydroarylation of the side chain carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters in reactions with arenes in Brønsted superacid TfOH has been developed recently .

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)but-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSGIAZISDWKNV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)O)/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Furan-2-yl)but-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzamide](/img/structure/B2835358.png)

![methyl 2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2835367.png)

![(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2835371.png)

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]cyclopropanesulfonamide](/img/structure/B2835375.png)